molecular formula C18H24N4O3 B8273873 Ethyl 2-(3-((2,6-dimethylmorpholino)methyl)-1H-pyrazol-1-yl)nicotinate

Ethyl 2-(3-((2,6-dimethylmorpholino)methyl)-1H-pyrazol-1-yl)nicotinate

Cat. No. B8273873
M. Wt: 344.4 g/mol
InChI Key: QDQINJRIYFOUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150545B2

Procedure details

Ethyl 2-(3-(chloromethyl)-1H-pyrazol-1-yl)nicotinate (650 mg, 2.446 mmol), 2,6-dimethylmorpholine (0.482 mL, 3.91 mmol) and K2 CO3 (1082 mg, 7.83 mmol) in acetonitrile (25 mL) were stirred over night at room temperature. The mixture was concentrated, the remaining solid partitioned between 60 mL of water and dichloromethane, the organic layer separated, dried (MgSO4), filtered and concentrated again to yield 870 mg of the title compound as clear oil; ESI-MS [M+H]+: 345.2.
Name
Ethyl 2-(3-(chloromethyl)-1H-pyrazol-1-yl)nicotinate
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0.482 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
1082 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:7]=[CH:6][N:5]([C:8]2[N:18]=[CH:17][CH:16]=[CH:15][C:9]=2[C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:4]=1.[CH3:19][CH:20]1[O:25][CH:24]([CH3:26])[CH2:23][NH:22][CH2:21]1>C(#N)C>[CH3:26][CH:24]1[CH2:23][N:22]([CH2:2][C:3]2[CH:7]=[CH:6][N:5]([C:8]3[N:18]=[CH:17][CH:16]=[CH:15][C:9]=3[C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:4]=2)[CH2:21][CH:20]([CH3:19])[O:25]1

Inputs

Step One
Name
Ethyl 2-(3-(chloromethyl)-1H-pyrazol-1-yl)nicotinate
Quantity
650 mg
Type
reactant
Smiles
ClCC1=NN(C=C1)C1=C(C(=O)OCC)C=CC=N1
Name
Quantity
0.482 mL
Type
reactant
Smiles
CC1CNCC(O1)C
Name
CO3
Quantity
1082 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the remaining solid partitioned between 60 mL of water and dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Name
Type
product
Smiles
CC1OC(CN(C1)CC1=NN(C=C1)C1=C(C(=O)OCC)C=CC=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.